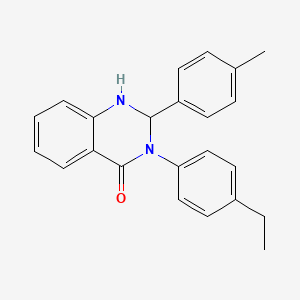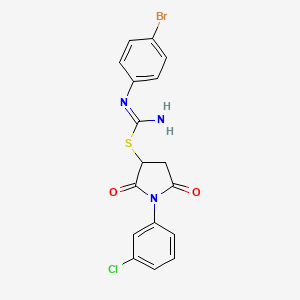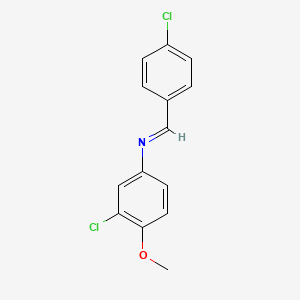![molecular formula C22H16BrN3O6 B11543930 3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543930.png)
3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-{2-[(2-nitrofenoxi)acetil]hidrazinilideno}metil]fenil 3-bromobenzoato es un compuesto orgánico complejo con posibles aplicaciones en varios campos de la investigación científica. Este compuesto presenta una combinación de anillos aromáticos, grupos nitro y enlaces hidrazona, lo que lo convierte en un tema interesante para estudios químicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[(E)-{2-[(2-nitrofenoxi)acetil]hidrazinilideno}metil]fenil 3-bromobenzoato generalmente implica varios pasos, incluida la formación de compuestos intermedios. Una ruta común involucra la reacción de 2-nitrofenol con anhídrido acético para formar cloruro de 2-nitrofenoxiacetilo. Este intermedio luego reacciona con hidracina para producir 2-[(2-nitrofenoxi)acetil]hidracina. El paso final involucra la condensación de este intermedio con ácido 3-bromobenzoico en presencia de un catalizador adecuado para producir el compuesto objetivo.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad para garantizar la coherencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
3-[(E)-{2-[(2-nitrofenoxi)acetil]hidrazinilideno}metil]fenil 3-bromobenzoato puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Los grupos nitro se pueden oxidar aún más para formar derivados nitroso u otros derivados de un estado de oxidación superior.
Reducción: Los grupos nitro se pueden reducir a aminas utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el gas hidrógeno (H2) con paladio sobre carbón (Pd/C) o borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOCH3) o el tert-butóxido de potasio (KOtBu) se pueden utilizar para reacciones de sustitución.
Productos principales
Oxidación: Formación de derivados nitroso u otros productos oxidados.
Reducción: Formación de derivados de amina.
Sustitución: Formación de derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
Química: Utilizado como reactivo o intermedio en la síntesis orgánica.
Medicina: Investigado por su potencial como farmacóforo en el diseño y desarrollo de fármacos.
Industria: Utilizado en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-[(E)-{2-[(2-nitrofenoxi)acetil]hidrazinilideno}metil]fenil 3-bromobenzoato involucra su interacción con objetivos moleculares específicos. Los grupos nitro y el enlace hidrazona pueden participar en reacciones redox, potencialmente afectando los procesos celulares. Los anillos aromáticos pueden facilitar la unión a los bolsillos hidrofóbicos en las proteínas, influyendo en su actividad y función.
Comparación Con Compuestos Similares
Compuestos similares
- 3-[(E)-{2-[(2-nitrofenoxi)acetil]hidrazinilideno}metil]fenil 4-nitrobenzoato
- 3-[(E)-{2-[(2-nitrofenoxi)acetil]hidrazinilideno}metil]fenil 2-clorobenzoato
Unicidad
3-[(E)-{2-[(2-nitrofenoxi)acetil]hidrazinilideno}metil]fenil 3-bromobenzoato es único debido a la presencia de sustituyentes nitro y bromo, que pueden participar en una amplia gama de reacciones químicas. Esto lo convierte en un compuesto versátil para diversas aplicaciones en investigación científica.
Propiedades
Fórmula molecular |
C22H16BrN3O6 |
|---|---|
Peso molecular |
498.3 g/mol |
Nombre IUPAC |
[3-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H16BrN3O6/c23-17-7-4-6-16(12-17)22(28)32-18-8-3-5-15(11-18)13-24-25-21(27)14-31-20-10-2-1-9-19(20)26(29)30/h1-13H,14H2,(H,25,27)/b24-13+ |
Clave InChI |
HZBJYTSZLBTCIZ-ZMOGYAJESA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11543848.png)
![N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11543851.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B11543857.png)
![Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate](/img/structure/B11543873.png)

![4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B11543881.png)

![1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine](/img/structure/B11543905.png)

![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B11543916.png)
![4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543919.png)
![2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543938.png)


